

Unveiling the Isomeric Landscape of C₁₁H₁₀O₃: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Methyl-4-oxo-4-phenyl-2-butenate*

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For researchers, scientists, and drug development professionals, understanding the nuanced differences between chemical isomers is paramount. This technical guide provides an in-depth exploration of the isomers of the molecular formula C₁₁H₁₀O₃, offering a comprehensive overview of their chemical identity, properties, and biological significance.

This document details the key isomers of C₁₁H₁₀O₃, presenting their IUPAC names, and a comparative summary of their known physical and chemical properties. Furthermore, it outlines generalized experimental protocols for their synthesis and analysis, and delves into their documented biological activities and associated signaling pathways, where applicable.

I. Isomers of C₁₁H₁₀O₃: A Comparative Overview

The molecular formula C₁₁H₁₀O₃ encompasses a diverse range of isomeric structures, each possessing unique chemical and biological characteristics. The following table summarizes the key identified isomers, providing their IUPAC names and a selection of their physical and chemical properties for comparative analysis.

Common Name	IUPAC Name	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)	Physical Description
4-Acetylcinnamic acid	(E)-3-(4-acetylphenyl)prop-2-enoic acid	190.19	196-199	-	Solid
4-Ethoxycoumarin	4-ethoxychromen-2-one	190.19	134-138	-	Solid
-	Methyl 6-methylbenzofuran-2-carboxylate	190.19	-	-	-
-	8-methoxy-3-methyl-1H-isochromen-1-one	190.19	-	-	-
Avenalumic acid	(2E,4E)-5-(4-hydroxyphenyl)penta-2,4-dienoic acid	190.19	-	414.3 (Predicted)	Solid
cis-2-Methoxycinnamic acid	(2Z)-3-(2-methoxyphenyl)prop-2-enoic acid	178.18	94-96	-	Solid

II. Detailed Isomer Profiles

This section provides a more detailed examination of prominent C₁₁H₁₀O₃ isomers, covering their synthesis, spectroscopic data, and known biological roles.

(E)-3-(4-acetylphenyl)prop-2-enoic acid (4-Acetylcinnamic acid)

Synthesis: 4-Acetylcinnamic acid can be synthesized via a Claisen-Schmidt condensation reaction between 4-acetylbenzaldehyde and acetic anhydride in the presence of a base catalyst.

Spectroscopic Data:

- ^1H NMR: Expected signals include peaks for the vinyl protons of the acrylic acid moiety, aromatic protons of the phenyl ring, and a singlet for the acetyl methyl group.
- ^{13}C NMR: Characteristic peaks would be observed for the carboxylic acid carbon, the acetyl carbonyl carbon, the olefinic carbons, and the aromatic carbons.
- IR Spectroscopy: Key absorption bands would include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carboxylic acid and the ketone, and C=C stretching vibrations for the alkene and aromatic ring.

Biological Activity: Cinnamic acid and its derivatives are known to possess a wide range of biological activities, including antioxidant, antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][2][3] The specific activities of 4-acetylcinnamic acid are an active area of research.

4-ethoxychromen-2-one (4-Ethoxycoumarin)

Synthesis: 4-Ethoxycoumarin can be synthesized through the Pechmann condensation of a phenol with a β -keto ester in the presence of an acid catalyst. Subsequent etherification of the resulting 4-hydroxycoumarin with an ethylating agent yields the final product.

Spectroscopic Data:

- ^1H NMR: Signals are expected for the ethoxy group (a triplet and a quartet), and aromatic protons of the coumarin ring system.[4]
- ^{13}C NMR: Resonances for the carbonyl carbon, the enol ether carbon, the ethoxy carbons, and the aromatic carbons would be characteristic.[4]

- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.[5]
- IR Spectroscopy: The IR spectrum would be characterized by a strong C=O stretching band for the lactone and C-O stretching bands for the ether linkages.[5]

Biological Activity: Coumarin derivatives are a well-studied class of compounds with diverse pharmacological activities.[6][7] 4-hydroxycoumarins, the precursors to 4-ethoxycoumarin, are known for their anticoagulant properties.[6] The biological effects of the ethoxy modification are a subject of ongoing investigation.

Methyl 6-methylbenzofuran-2-carboxylate

Synthesis: The synthesis of this benzofuran derivative can be achieved through various methods, often involving the reaction of a substituted phenol with a propargyl derivative, followed by cyclization and esterification.

Spectroscopic Data:

- ^1H NMR: Expected signals include those for the methyl group on the benzene ring, the methyl ester group, and the aromatic protons of the benzofuran core.
- ^{13}C NMR: Characteristic peaks would be observed for the ester carbonyl carbon, the methyl carbons, and the aromatic carbons of the benzofuran system.

Biological Activity: Benzofuran derivatives are known to exhibit a range of biological activities. The specific biological profile of methyl 6-methylbenzofuran-2-carboxylate is an area for further research.

(2E,4E)-5-(4-hydroxyphenyl)penta-2,4-dienoic acid (Avenalumic acid)

Synthesis: Avenalumic acid is a naturally occurring compound found in oats.[8] Its biosynthesis in plants involves the phenylpropanoid pathway. Laboratory synthesis can be complex, often involving multi-step procedures. A bacterial biosynthetic pathway has also been identified, involving the diazotization of an amino precursor.[9]

Spectroscopic Data:

- ^1H NMR: The spectrum would show signals for the dienoic acid protons, the aromatic protons of the hydroxyphenyl group, and the hydroxyl proton.
- ^{13}C NMR: Resonances for the carboxylic acid carbon, the olefinic carbons of the diene system, and the aromatic carbons would be characteristic.

Biological Activity: As a natural product, avenalumic acid is believed to play a role in plant defense mechanisms. Its potential pharmacological activities are a subject of interest.

(2Z)-3-(2-methoxyphenyl)prop-2-enoic acid (cis-2-Methoxycinnamic acid)

Synthesis: The cis-isomer of 2-methoxycinnamic acid can be prepared through methods that favor the formation of the Z-alkene, such as the Perkin reaction under specific conditions or by stereoselective reduction of the corresponding alkyne.

Spectroscopic Data:

- ^1H NMR: The coupling constant between the two vinyl protons would be characteristic of a cis-configuration. Other signals would include those for the methoxy group and the aromatic protons.
- ^{13}C NMR: The chemical shifts of the olefinic carbons would differ from those of the trans-isomer.
- Melting Point: 94-96 °C.[\[10\]](#)

Biological Activity: cis-2-Methoxycinnamic acid is a major component of the essential oil of Cinnamomum cassia.[\[10\]](#) Cinnamic acid derivatives are known to have various biological activities, and the specific properties of the cis-2-methoxy isomer are an area of ongoing research.

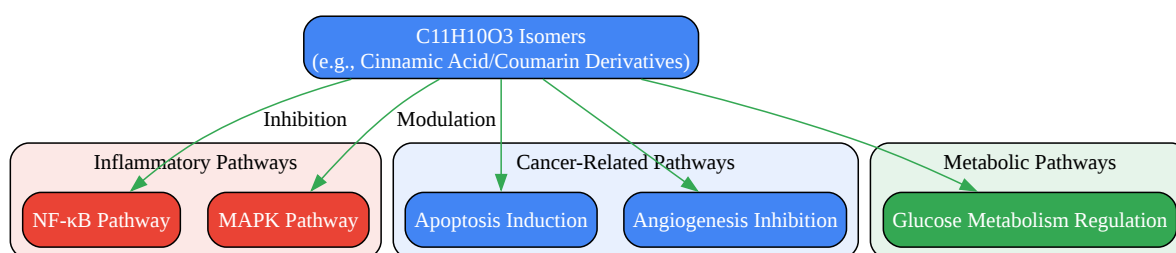
III. Experimental Protocols: A General Framework

Detailed experimental protocols are highly specific to the target molecule and the chosen synthetic route. However, a general workflow for the synthesis and characterization of these isomers is presented below.

Caption: General workflow for the synthesis, characterization, and biological evaluation of C₁₁H₁₀O₃ isomers.

IV. Signaling Pathways: Potential Avenues of Investigation

The biological activities of many C₁₁H₁₀O₃ isomers, particularly the cinnamic acid and coumarin derivatives, suggest potential interactions with various cellular signaling pathways.



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Caption: Potential signaling pathways modulated by C₁₁H₁₀O₃ isomers.

Further research is necessary to elucidate the specific molecular targets and mechanisms of action for each isomer. This guide serves as a foundational resource to stimulate and direct future investigations into the rich and varied chemistry and biology of C₁₁H₁₀O₃ isomers.

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